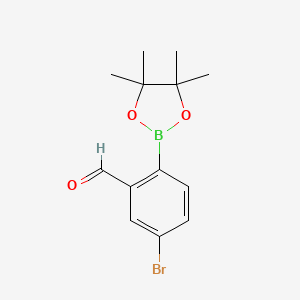

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

描述

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester-functionalized benzaldehyde derivative with a bromine substituent at the 5-position of the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and conjugated systems . Its applications span pharmaceuticals, materials science, and organic electronics, particularly in synthesizing complex molecules and polymers .

属性

IUPAC Name |

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVCPKSEOPQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the bromination of 2-formylphenylboronic acid pinacol ester. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

化学反应分析

Types of Reactions

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in the presence of aryl halides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

Coupling Reactions: Biaryl compounds are formed through the coupling of the boronate ester with aryl halides.

Oxidation and Reduction: The major products are carboxylic acids and alcohols, respectively.

科学研究应用

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and probes for studying biological systems.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.

作用机制

The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The boronate ester group facilitates coupling reactions by forming stable intermediates with palladium catalysts, while the bromine atom allows for selective substitution reactions. The aldehyde group can undergo oxidation or reduction, providing versatility in synthetic applications.

相似化合物的比较

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1451391-13-1)

- Structural Difference : Fluorine replaces hydrogen at the 2-position of the benzaldehyde ring.

- Steric Effects: Minimal steric hindrance compared to the parent compound, preserving reaction kinetics. Applications: Enhanced stability in electron-deficient environments, suitable for synthesizing fluorinated pharmaceuticals .

2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structural Difference : Chlorine atoms at the 2- and 3-positions.

- Impact: Electronic Effects: Chlorine’s electron-withdrawing effect further polarizes the ring, increasing electrophilicity at the aldehyde group. Applications: Useful in synthesizing chlorinated dyes or agrochemicals .

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 924964-16-9)

- Structural Difference : Methyl group at the 2-position instead of an aldehyde.

- Steric Effects: Ortho-methyl group creates significant steric hindrance, requiring optimized catalytic conditions (e.g., bulky ligands) . Applications: Building block for sterically hindered biaryl systems in asymmetric catalysis .

Functional Group Variations

5-Bromo-4-hexylthiophene-2-carbaldehyde

- Structural Difference : Thiophene ring replaces benzene, with a hexyl chain at the 4-position.

- Impact: Conjugation Effects: Extended π-conjugation in thiophene enhances charge transport properties, critical for organic solar cells . Solubility: Hexyl chain improves solubility in nonpolar solvents, facilitating solution-processed device fabrication . Applications: Organic photovoltaic active layers and field-effect transistors .

N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 267221-88-5)

- Structural Difference: Diphenylamino group replaces benzaldehyde.

- Impact: Electronic Effects: Amino group’s electron-donating character shifts HOMO levels, enabling use in hole-transport layers for LEDs . Applications: Optoelectronic materials and fluorescent sensors .

生物活性

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C13H16BBrO3

- Molecular Weight : 283.96 g/mol

- CAS Number : 1352819-26-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were tested against various bacterial strains. Compounds with similar structures have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5-Bromo Derivative | Staphylococcus aureus | 4–8 |

| 5-Bromo Derivative | Mycobacterium abscessus | 4–8 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example:

- In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity towards HepG2 liver tumor cells. The viability of cells decreased to less than 20% at a concentration of 20 mg/L after 48 hours .

| Cell Line | Concentration (mg/L) | Viability (%) |

|---|---|---|

| HepG2 | 20 | <20 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the dioxaborolane moiety may play a crucial role in its interaction with biological targets by facilitating the formation of reactive intermediates that can disrupt cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various boron-containing compounds against resistant bacterial strains. The study found that compounds with similar structural features to our compound showed promising results against resistant strains .

Study on Cytotoxic Effects

In another study focusing on the cytotoxic effects of boron-containing compounds on cancer cells, it was reported that certain derivatives exhibited IC50 values indicating potent activity against HepG2 cells. This highlights the potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。